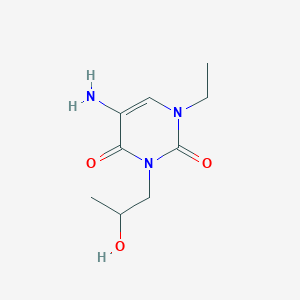

5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione

Beschreibung

5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1491419-96-5) is a pyrimidine-2,4-dione derivative characterized by:

- Ethyl group at position 1, contributing to lipophilicity.

- 2-Hydroxypropyl substituent at position 3, providing both hydrophilic (hydroxyl) and hydrophobic (propyl chain) properties.

This compound is structurally related to uracil analogs but distinguished by its unique substitution pattern, which may influence solubility, bioavailability, and biological activity.

Eigenschaften

Molekularformel |

C9H15N3O3 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

5-amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H15N3O3/c1-3-11-5-7(10)8(14)12(9(11)15)4-6(2)13/h5-6,13H,3-4,10H2,1-2H3 |

InChI-Schlüssel |

FJJSSFKWYQDNIP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)N(C1=O)CC(C)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Introduction of the amino group: Amination reactions can be used to introduce the amino group at the 5-position of the pyrimidine ring.

Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Hydroxypropylation: The hydroxypropyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Various functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a potential ligand for studying enzyme interactions.

Medicine: As a scaffold for developing pharmaceutical compounds.

Industry: As a precursor for materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxy groups could form hydrogen bonds, while the pyrimidine ring could participate in π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key pyrimidine-2,4-dione derivatives:

Key Observations:

Substituent Position and Bioactivity: The 2-hydroxypropyl group (vs. The 5-amino group distinguishes the target compound from non-amino analogs (e.g., CAS 53761-31-2), enhancing hydrogen-bonding capacity critical for enzyme interactions .

Bicyclic vs. Monocyclic Systems: Bicyclic derivatives like CAS 1443288-68-3 exhibit rigid structures, improving target selectivity but reducing synthetic accessibility compared to monocyclic analogs .

Biologische Aktivität

5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and research findings.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 226.24 g/mol. The compound features an amino group at position 5 and a hydroxylated ethyl side chain, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrimidine compounds can inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values in the micromolar range .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of several pyrimidine derivatives found that compounds similar to 5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine demonstrated potent anticancer effects. Specifically, derivatives with electron-donating groups were noted to enhance activity against MCF-7 cells, with IC values as low as 0.09 µM .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

| Compound C | Colo-205 | 0.01 |

Antimicrobial Activity

Pyrimidines have also been evaluated for their antimicrobial properties. Compounds similar to 5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine have shown effectiveness against various microbial strains, including E. coli and S. aureus. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 256 µg/mL against these pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Research has indicated that some compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell culture models . This suggests that 5-Amino-1-ethyl-3-(2-hydroxypropyl)pyrimidine could possess similar properties.

The mechanism by which pyrimidine derivatives exert their biological effects often involves interaction with DNA and inhibition of metabolic pathways crucial for cancer cell proliferation. For instance, some studies suggest that these compounds may act as antimetabolites, disrupting the synthesis of nucleic acids necessary for cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.